

Technical Support Center: Enhancing the Oral Bioavailability of Danuglipron Formulations

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of **danuglipron** formulations.

Frequently Asked Questions (FAQs)

Q1: What is **danuglipron** and what are its key physicochemical properties?

Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) that was under development for the treatment of type 2 diabetes and obesity.[1][2][3] As a small molecule, it offers an alternative to injectable peptide-based GLP-1R agonists.[2] Its molecular weight is 555.6 g/mol .[1]

Q2: What are the main challenges associated with the oral delivery of **danuglipron**?

The primary challenges with the oral formulation of **danuglipron** have been managing its gastrointestinal (GI) side effects, including nausea and vomiting, which led to high discontinuation rates in clinical trials for the twice-daily immediate-release formulation.[4] Pfizer subsequently focused on developing a once-daily modified-release formulation to improve tolerability.[5][6][7][8][9][10][11] Ultimately, development was discontinued due to a case of potential drug-induced liver injury.[12] From a formulation perspective, ensuring adequate and consistent absorption to achieve therapeutic concentrations while minimizing adverse effects is a key challenge.



Q3: What formulation strategies can be employed to improve the oral bioavailability of small molecules like **danuglipron**?

Several strategies can be explored to enhance the oral bioavailability of challenging small molecules:

- Modified-Release Formulations: Developing controlled-release or sustained-release formulations can help manage the release profile, potentially improving tolerability and patient compliance by reducing the dosing frequency.[5][7][8][9][10][11][13]
- Permeation Enhancers: Incorporating excipients that transiently increase the permeability of the intestinal epithelium can improve drug absorption.
- Solubility Enhancement: For poorly soluble compounds, techniques like creating solid dispersions, using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems -SEDDS), or micronization can improve dissolution and subsequent absorption.
- Enzyme Inhibitors: Co-formulating with inhibitors of metabolic enzymes in the gut wall can reduce presystemic metabolism and increase the amount of active drug reaching systemic circulation.
- Mucoadhesive Formulations: Using polymers that adhere to the intestinal mucus can increase the residence time of the formulation at the site of absorption.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental phase of developing and testing oral **danuglipron** formulations.

Troubleshooting & Optimization

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Problem	Potential Cause	Troubleshooting Steps
Low in vitro permeability in Caco-2 assay	1. Poor intrinsic membrane permeability of danuglipron.2. Efflux by transporters like P-glycoprotein (P-gp).3. Inadequate dissolution of the test compound in the assay medium.	1. Investigate Efflux: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the ratio is high, consider coformulating with a P-gp inhibitor.2. Enhance Permeability: Screen various permeation enhancers in the formulation to identify one that improves transport without compromising cell monolayer integrity.3. Improve Solubility: Ensure the test concentration is below the solubility limit in the assay buffer. If solubility is an issue, consider using solubilizing excipients that are compatible with the Caco-2 cells.
High variability in in vivo pharmacokinetic data	Food effects influencing absorption.2. Variable gastric emptying times.3. Inconsistent dissolution of the formulation.	1. Conduct Fed vs. Fasted Studies: Perform pharmacokinetic studies in animal models under both fed and fasted conditions to assess the impact of food on absorption.2. Optimize Formulation for Consistent Release: For solid dosage forms, ensure robust and reproducible manufacturing processes. Evaluate the impact of particle size and crystal form on dissolution.3.

Troubleshooting & Optimization

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		Consider Modified-Release Formulations: A controlled- release formulation may help to reduce the impact of variable gastric emptying on absorption.
Low oral bioavailability in animal models	1. Poor absorption from the GI tract.2. Significant first-pass metabolism in the gut wall or liver.3. Degradation of the compound in the GI environment.	1. Identify the Limiting Factor: Use in situ intestinal perfusion models to differentiate between poor permeability and first-pass metabolism.2. Enhance Absorption: Implement formulation strategies such as lipid-based systems or the inclusion of permeation enhancers.3. Address Metabolism: If significant gut wall metabolism is identified, consider co- administration with relevant enzyme inhibitors in the formulation.
High incidence of GI side effects in preclinical studies	1. High local concentrations of the drug in the GI tract due to rapid release.2. Direct irritation of the GI mucosa.	1. Develop Modified-Release Formulations: Formulate danuglipron in a sustained- or controlled-release dosage form to slow down the rate of drug release and absorption, which can lower the peak plasma concentration and potentially reduce GI side effects.2. Dose Titration: In preclinical and clinical studies, a gradual dose escalation schedule can help improve tolerability.



Quantitative Data Summary

The following tables summarize available pharmacokinetic data for **danuglipron** from preclinical studies. Note that specific formulation details beyond the vehicle are limited in the public domain.

Table 1: Preclinical Pharmacokinetics of an Oral **Danuglipron** Formulation in Animals[2]

Parameter	Wistar Rats	Cynomolgus Monkeys
Dose (Oral)	5 mg/kg	5 mg/kg
Cmax (ng/mL)	141	68.7
Tmax (h)	0.5	1.5
AUC0–∞ (ng·h/mL)	168	303
Oral Bioavailability (%)	11	5.0
Dose (Oral)	100 mg/kg	100 mg/kg
Cmax (ng/mL)	2820	1150 ± 715
Tmax (h)	0.75	3.3 ± 2.5
AUC0–∞ (ng·h/mL)	11900	11000 ± 3500
Oral Bioavailability (%)	39	9.0

Formulation: Crystalline tris salt of danuglipron in a 2:98 (v/v) Tween 80/0.5% (w/v) methylcellulose A4M in distilled water mixture.[2]

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This in vitro model is used to predict human intestinal permeability of a drug candidate.

 Objective: To determine the apparent permeability coefficient (Papp) of danuglipron across a Caco-2 cell monolayer.



Methodology:

- Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a lowpermeability marker like Lucifer yellow.
- Permeability Assay:
 - The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.
 - The **danuglipron** formulation (dissolved in transport buffer) is added to the donor compartment (typically the apical side for absorption studies).
 - Samples are taken from the receiver compartment (basolateral side) at predetermined time points.
 - For efflux studies, the drug is added to the basolateral side, and samples are taken from the apical side.
- Quantification: The concentration of danuglipron in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
- Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

2. In Situ Single-Pass Intestinal Perfusion in Rats

This in vivo model provides a more physiologically relevant assessment of drug absorption in a specific segment of the intestine.



- Objective: To determine the effective permeability (Peff) and absorption rate of danuglipron
 in a specific intestinal segment of a rat.
- Methodology:
 - Animal Preparation: A male Wistar rat is anesthetized, and the abdomen is opened to expose the small intestine.
 - Intestinal Cannulation: A specific segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.
 - Perfusion: The intestinal segment is perfused with a solution containing danuglipron and a non-absorbable marker (e.g., phenol red) at a constant flow rate.
 - Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
 - Quantification: The concentrations of danuglipron and the non-absorbable marker in the collected samples are measured.
 - Calculation of Peff: The effective permeability is calculated based on the disappearance of the drug from the perfusate, corrected for any water flux using the non-absorbable marker.

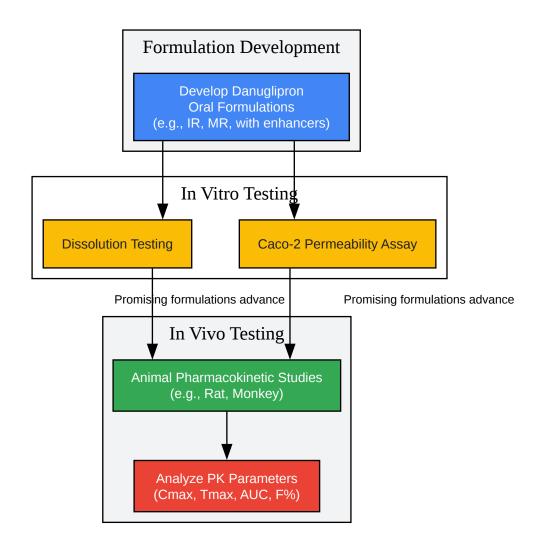
Visualizations



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Caption: Simplified signaling pathway of danuglipron action on a pancreatic beta cell.





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